N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-19(16,11-4-2-1-3-5-11)14-10-6-7-12-13(8-10)18-9-17-12/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZOCEUXNBHQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-303292 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of WAY-303292 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
WAY-303292 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert WAY-303292 into reduced forms with different chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound by replacing specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Scientific Research Applications
Medicinal Chemistry
N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in the pharmacokinetics of drugs and are implicated in various diseases, including cystic fibrosis and cancer. The compound has shown promise in enhancing the efficacy of drug delivery systems by modulating the activity of these transporters, thereby improving therapeutic outcomes for conditions such as cystic fibrosis and hereditary diseases .
Cancer Treatment
Recent studies have focused on the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, an analogue designed based on the capsaicin structure demonstrated promising activity against various cancer cells, suggesting that modifications to the benzenesulfonamide structure can enhance its antitumor properties .
Case Study: Capsaicin Analogue
A notable study synthesized a capsaicin-like analogue using this compound. This analogue was designed to retain the beneficial properties of capsaicin while potentially minimizing side effects. The study reported that this compound exhibited selective cytotoxicity towards cancer cells, indicating its potential as a therapeutic agent in oncology .
The compound has also been explored for its ability to modulate biological pathways involved in inflammation and pain management. Its structural similarities to known analgesics suggest that it could serve as a lead compound for developing new pain-relief medications. Preliminary findings indicate that it may influence cyclooxygenase (COX) pathways, which are critical in inflammatory responses .
Mechanism of Action
WAY-303292 exerts its effects by inhibiting B-Raf kinase, thereby blocking the MAPK/ERK signaling pathway. This inhibition prevents the phosphorylation and activation of downstream proteins involved in cell proliferation and survival. The compound binds to the ATP-binding site of B-Raf kinase, preventing its activation and subsequent signaling events .
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., iodine in 4d ) increase melting points due to enhanced intermolecular interactions .
- Ethoxy substituents (4c ) lower melting points compared to methyl groups, likely due to reduced crystallinity .
Capsaicin Analogs ()
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide is a capsaicin analog where the 2-methoxyphenol moiety of capsaicin is replaced with a benzodioxole ring. Key differences include:
- Crystallography : The compound exhibits intermolecular N–H⋯O and C–H⋯π interactions, stabilizing its crystal lattice .
- Bioactivity : Unlike capsaicin, this analog shows cytotoxicity in cancer cell lines, suggesting divergent pharmacological pathways .
Acrylonitrile and Thiadiazole Derivatives ()
Compounds such as (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) and 5h (a PI3Kα inhibitor) demonstrate how replacing the sulfonamide with acrylonitrile or thiadiazole groups alters properties:
| Compound ID | Functional Group | Key Feature | Bioactivity/Application |
|---|---|---|---|
| 27 | Acrylonitrile | Conjugated π-system | Potential fluorescent probe |
| 5h | Thiadiazole-sulfonamide | Bicyclic heterocycle | PI3Kα inhibition (IC₅₀ < 100 nM) |
Key Findings :
- Acrylonitrile derivatives (27 ) exhibit extended conjugation, useful in optoelectronic materials .
- Thiadiazole-sulfonamide hybrids (5h ) show potent enzyme inhibition, highlighting the role of heterocycles in target binding .
Indole and Naphthalene Hybrids ()
Compounds like (S)-N-(benzo[d][1,3]dioxol-5-yl(5-methoxy-1H-indol-3-yl)methyl)benzenesulfonamide incorporate indole or naphthalene moieties:
- Indole Derivatives : The 5-methoxyindole group introduces planar aromaticity, enhancing π-π stacking with biological targets .
- Naphthalene Hybrids : Bulky naphthalene substituents increase molecular weight (~450–500 g/mol) and may improve blood-brain barrier penetration .
Covalent Partial Agonists ()
LUF7746 and LUF7747 are adenosine A₁ receptor modulators featuring a benzodioxole-sulfonamide core:
- LUF7746 : Contains a reactive fluorosulfonyl warhead for covalent binding (Ki = 2.1 nM).
- LUF7747 : Methylsulfonyl control compound lacks covalent binding (Ki = 8.3 nM).
Key Finding : The fluorosulfonyl group in LUF7746 enhances receptor residence time, demonstrating the impact of electrophilic substituents .
Physical Properties
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety attached to a benzenesulfonamide group. The structure can be represented as follows:
This structural configuration is crucial for its interaction with biological targets, particularly ATP-binding cassette (ABC) transporters, which are integral in the transport of various molecules across cellular membranes.
Target Interaction:
this compound primarily modulates ABC transporters. These transporters play a vital role in drug absorption, distribution, and excretion, making them significant in pharmacology and toxicology .
Biochemical Pathways:
By influencing ABC transporter activity, this compound may affect various biochemical pathways related to drug metabolism and resistance mechanisms in cancer cells. This modulation can lead to altered cellular responses to chemotherapeutic agents .
Antimicrobial Activity
Research has shown that derivatives of benzenesulfonamide exhibit antimicrobial properties. In vitro studies indicate that this compound displays activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 1 to 32 µg/mL .
Anticancer Activity
The compound has been evaluated for its anticancer potential across various cell lines. Notably:
- HeLa Cells: IC50 values were reported to be below 10 µg/mL for several derivatives, indicating strong antiproliferative effects.
- MCF-7 Cells: Compounds similar to this compound exhibited IC50 values ranging from 8.49 to 62.84 µg/mL .
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Case Studies and Research Findings
Study on Anticancer Activity:
A study assessed the effects of this compound on various cancer cell lines:
- Cell Lines Tested: HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Results: The most active compounds showed IC50 values less than 10 µg/mL against these cell lines, demonstrating significant potential for further development as anticancer agents .
Antioxidant Properties:
In addition to its antimicrobial and anticancer properties, this compound has also been investigated for its antioxidant capabilities. It was found to scavenge free radicals effectively, contributing to its overall therapeutic profile .
Comparative Analysis
| Compound Name | Structure Type | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Benzenesulfonamide | Antimicrobial, Anticancer | <10 |
| Cinnamic Acid Derivatives | Plant Metabolite | Antimicrobial | 16d: <10 |
| Celecoxib | COX Inhibitor | Anticancer | 1.29 |
Q & A
Q. Q1: What synthetic methodologies are commonly used to prepare N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide, and how is its purity optimized?
A: The compound is synthesized via sulfonylation of benzo[d][1,3]dioxol-5-amine with benzenesulfonyl chloride under basic conditions. Key factors include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of the sulfonyl chloride. Post-synthesis, purity is optimized using column chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallization from ethanol. Yield improvements are achieved by optimizing reaction time and base selection (e.g., pyridine vs. triethylamine) .
Q. Q2: Which analytical techniques are critical for confirming the structure and purity of this compound?
A:
- 1H/13C NMR : Confirm regiochemistry and substituent integration (e.g., benzenesulfonamide protons at δ 7.5–7.8 ppm, benzo[d][1,3]dioxol protons at δ 6.7–6.9 ppm) .
- ESI-MS : Validate molecular weight (e.g., [M+H]+ at m/z 318.1) and detect impurities .
- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .
Advanced Synthetic Applications
Q. Q3: How can electro-oxidative annulation reactions be optimized using this compound as a substrate?
A: Constant-current electrolysis (e.g., 10 mA/cm² in acetonitrile with LiClO4 as electrolyte) enhances regioselectivity in [3+2] annulation reactions. Key parameters include:
- Electrode Material : Graphite anodes reduce overpotential.
- Substitution Pattern : Electron-rich anilines (e.g., 4-methyl derivatives) improve reaction efficiency (yields >85%) .
- Reaction Monitoring : In-situ FTIR tracks intermediate formation to avoid over-oxidation .
Q. Q4: What role does this compound play in copper-catalyzed multi-component reactions?
A: It acts as a sulfonamide donor in carbonylative borylamidation of alkenes. For example, Cu(I) catalysts (e.g., CuBr) enable coupling with CO and boronic acids to form γ-boryl amides. Key steps include:
- Substrate Activation : Trans-β-methylstyrene coordinates to Cu, facilitating insertion.
- Yield Optimization : Excess benzo[d][1,3]dioxol-5-amine (2.5 equiv.) and 6:1 n-pentane/EA chromatography yield 58% of N-(Benzo[d][1,3]dioxol-5-yl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide .
Biological Evaluation & Mechanisms
Q. Q5: What in vitro assays are used to evaluate COX-2 inhibition by derivatives of this compound?
A:
Q. Q6: How do structural modifications influence antibacterial activity in dihydropyrazole derivatives?
A:
- 3-tert-Butyl Group : Enhances lipophilicity, improving membrane penetration (MIC = 8 µg/mL against S. aureus) .
- 1-Substituents : Bulky groups (e.g., benzyl) reduce activity due to steric hindrance, while smaller groups (e.g., acetyl) maintain potency .
- SAR Insights : Electron-withdrawing groups on the benzene ring increase oxidative stress in bacterial cells .
Mechanistic & Computational Studies
Q. Q7: What computational methods predict the binding affinity of this compound’s derivatives to uPAR?
A:
Q. Q8: How does the benzo[d][1,3]dioxol moiety influence neurogenesis in acrylonitrile derivatives?
A: In rat hippocampal models, the moiety enhances blood-brain barrier penetration. Derivatives like (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) upregulate BDNF expression by 2.5-fold via ERK/CREB pathways, validated by qPCR and Western blot .
Methodological Innovations
Q. Q9: What green chemistry approaches reduce environmental impact in synthesizing this compound?
A:
- Solvent-Free Reactions : Mechanochemical synthesis using ball milling reduces waste.
- Electrochemical Methods : Replace stoichiometric oxidants (e.g., MnO2) with H2O as a proton source, achieving 90% atom economy .
Q. Q10: How are isotopic labeling and tracer studies applied to metabolic profiling?
A: 13C-labeled This compound is synthesized via Pd-catalyzed carbonylation with 13CO. LC-MS/MS tracks metabolites in hepatocyte cultures, identifying sulfone and glucuronide conjugates as major pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
